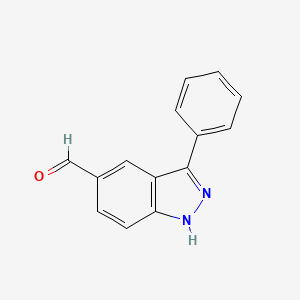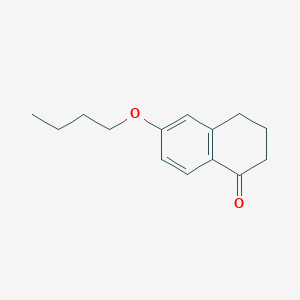
(R)-5,6,7,8-Tetrahydroquinolin-8-amine
描述
®-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral amine derivative of tetrahydroquinoline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-5,6,7,8-Tetrahydroquinolin-8-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often require a hydrogen pressure of 50-100 psi and temperatures ranging from 50-100°C.
Industrial Production Methods: Industrial production of ®-5,6,7,8-Tetrahydroquinolin-8-amine may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of chiral catalysts in large-scale reactors ensures the selective production of the desired enantiomer.
Types of Reactions:
Oxidation: ®-5,6,7,8-Tetrahydroquinolin-8-amine can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
Chemistry: ®-5,6,7,8-Tetrahydroquinolin-8-amine is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural similarity to neurotransmitters allows it to interact with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system drugs.
Industry: In the industrial sector, ®-5,6,7,8-Tetrahydroquinolin-8-amine is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of polymers and advanced materials.
作用机制
The mechanism of action of ®-5,6,7,8-Tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include neurotransmitter signaling and enzyme inhibition, contributing to its effects on biological systems.
相似化合物的比较
Quinoline: A parent compound with a similar structure but lacking the tetrahydro and amine groups.
Tetrahydroquinoline: Similar structure but without the chiral amine group.
8-Aminoquinoline: Similar functional group but different structural framework.
Uniqueness: ®-5,6,7,8-Tetrahydroquinolin-8-amine is unique due to its chiral nature and the presence of both tetrahydro and amine groups. This combination of features allows for specific interactions with biological targets and makes it a versatile compound in various applications.
属性
IUPAC Name |
(8R)-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOUNFVDYUKMM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90581070 | |
| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369655-84-5 | |
| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Q1: What makes (R)-5,6,7,8-tetrahydroquinolin-8-amine derivatives effective catalysts for the ring-opening polymerization of ε-caprolactone (ε-CL)?
A1: The research article [] investigates a series of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines, which are derivatives of this compound, as catalysts for ε-CL polymerization. The study demonstrates that these compounds exhibit exceptional catalytic activity. This activity stems from the synergistic effect of the amine and phosphine moieties present in the molecule. The amine group acts as a Lewis base, activating the ε-CL monomer, while the phosphine group, coordinated to a metal center (like zinc), activates the propagating polymer chain. This dual activation mechanism significantly enhances the polymerization rate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)



